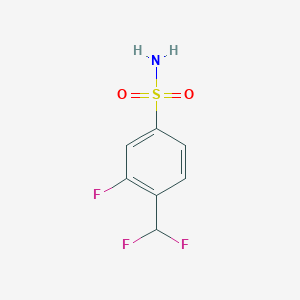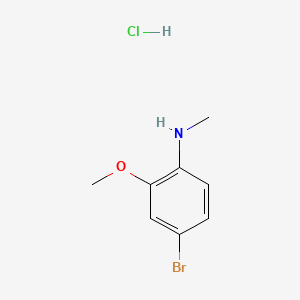
4-(Trifluoromethyl)pyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)pyrimidine-2-sulfonamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic disciplines. The trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)pyrimidine-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-(Trifluoromethyl)pyrimidine with sulfonamide under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)pyrimidine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
4-(Trifluoromethyl)pyrimidine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, leading to its biological effects. The sulfonamide group can inhibit certain enzymes, such as dihydropteroate synthetase, which is essential for bacterial folic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidine derivatives and sulfonamide-containing compounds. Examples include:
- 5-Fluorouracil
- 5-Fluoro-2-deoxyuridine
- Trifluoromethyl-substituted pyrimidine derivatives containing urea moiety .
Uniqueness
4-(Trifluoromethyl)pyrimidine-2-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which confer enhanced chemical stability and biological activity. This combination makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C5H4F3N3O2S |
|---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C5H4F3N3O2S/c6-5(7,8)3-1-2-10-4(11-3)14(9,12)13/h1-2H,(H2,9,12,13) |
InChI Key |
TVULPMSSABHTMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)











